3-(Trifluoromethoxy)cyclopentan-1-one
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Overview
Description
3-(Trifluoromethoxy)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a trifluoromethoxy group at the third position. This compound is of interest due to its unique structural and electronic properties, which make it valuable in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of cyclopentanone derivatives using trifluoromethoxylation reagents under mild reaction conditions . This process often requires the use of catalysts and specific reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)cyclopentan-1-one may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)cyclopentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-(Trifluoromethoxy)cyclopentan-1-one has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)cyclopentan-1-one involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group enhances the compound’s binding affinity to target proteins and enzymes, potentially leading to improved efficacy and reduced side effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)cyclopentan-1-one
- 3-(Trifluoromethoxy)cyclohexan-1-one
- 3-(Trifluoromethoxy)cyclopentanol
Uniqueness
3-(Trifluoromethoxy)cyclopentan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and lipophilic properties. These properties enhance its stability, binding affinity, and overall performance in various applications compared to similar compounds .
Properties
IUPAC Name |
3-(trifluoromethoxy)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)11-5-2-1-4(10)3-5/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBHJSDFRQPXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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